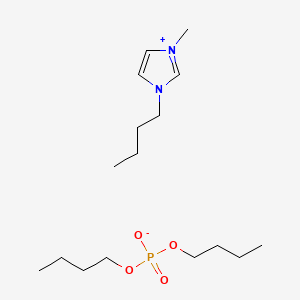

1-Butyl-3-methylimidazolium dibutyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-3-methylimidazolium dibutyl phosphate is an imidazolium compound salt . It is light yellow to brown in color . The molecular formula is C16H33N2O4P and the molecular weight is 348.42 .

Synthesis Analysis

A novel ionic liquid, 1-butyl-3-methyl imidazolium dibutyl phosphate, was prepared by reacting tributylphosphate with methylimidazole directly .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium dibutyl phosphate is confirmed by the electric spraying mass chromatography .Chemical Reactions Analysis

The thermal stability and pyrolysis products of 1-butyl-3-methylimidazolium dibutyl phosphate have a great impact on its flame retardancy . The rapid evaporation of the volatile products accumulated in the IL when the sample is heated to the target pyrolysis temperature without decomposition to the simple gaseous compounds (nitrogen, ammonia, methane, etc.) that are not retained in the cryo-trap and chromatographic column .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium dibutyl phosphate is insoluble in water . It has a specific gravity of 1.05 and a refractive index of 1.47 .科学的研究の応用

Solvent for Organic Synthesis

[Bmim][DBP] serves as an excellent solvent for organic reactions due to its non-volatile nature and thermal stability . It can dissolve a wide range of organic, inorganic, and polymeric materials, making it highly versatile for various synthetic pathways.

Electrolyte in Electrochemical Applications

Due to its ionic conductivity and good electrochemical stability, [Bmim][DBP] is used as an electrolyte in batteries and supercapacitors . It helps in the efficient transport of ions, which is crucial for the storage and delivery of electrical energy.

Catalyst for Green Chemistry

Ionic liquids like [Bmim][DBP] are known for their role in green chemistry as environmentally friendly catalysts . They can be used to catalyze reactions with reduced waste, avoiding the need for harmful solvents.

Extraction and Separation Processes

[Bmim][DBP] has unique properties that make it suitable for extraction and separation processes . It can selectively dissolve certain compounds, facilitating the separation of mixtures without the use of volatile organic compounds.

Heat Transfer Fluid

The thermal stability and low vapor pressure of [Bmim][DBP] allow it to function as a heat transfer fluid in industrial processes . It can operate at high temperatures without decomposing, which is beneficial for processes requiring precise temperature control.

Biomass Processing

In the field of biomass processing, [Bmim][DBP] is used to pretreat lignocellulosic biomass . This pretreatment enhances the accessibility of enzymes to the biomass, improving the efficiency of subsequent biofuel production.

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Butyl-3-methylimidazolium dibutyl phosphate is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of 1-Butyl-3-methylimidazolium dibutyl phosphate are the reactants in the chemical reactions where it is used as a solvent .

Mode of Action

1-Butyl-3-methylimidazolium dibutyl phosphate interacts with its targets by providing a medium for the chemical reactions . As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, and it can facilitate various types of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by 1-Butyl-3-methylimidazolium dibutyl phosphate depend on the specific chemical reactions it is involved in . As a solvent, it can influence the rate and selectivity of the reactions .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylimidazolium dibutyl phosphate’s action are the outcomes of the chemical reactions it facilitates . These can vary widely depending on the specific reactions .

Action Environment

The action, efficacy, and stability of 1-Butyl-3-methylimidazolium dibutyl phosphate can be influenced by various environmental factors. For instance, its solvation ability can be affected by temperature . It is also sensitive to moisture, which can affect its properties and performance .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dibutyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQJRGQUZXUMU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663199-28-8 |

Source

|

| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is known about the thermal stability of 1-Butyl-3-methylimidazolium dibutyl phosphate?

A1: Research has been conducted to analyze the thermal decomposition kinetics of 1-Butyl-3-methylimidazolium dibutyl phosphate. [] This research provides valuable insights into the stability of the compound at different temperatures, which is crucial for various applications.

Q2: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used to improve the flame retardancy of materials?

A2: Studies have shown that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can play a significant role in enhancing the flame retardancy of epoxy resins. [] The research delves into the difunctional effects of [Bmim][DBP] during the curing process of epoxy resins and its contribution to improved flame resistance.

Q3: How does 1-Butyl-3-methylimidazolium dibutyl phosphate impact the separation of acetonitrile and water?

A3: Research indicates that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can enhance the relative volatility of acetonitrile in a mixture with water, even to the point of eliminating the azeotropic point. [] This finding highlights its potential application in separation processes involving these two solvents.

Q4: What is the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in different solvents?

A4: Studies have investigated the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in various solvents, including acetone, water, DMF, and acetic acid. [] The research revealed significant differences in conductivity depending on the solvent used, with the highest conductivity observed in water and the lowest in acetic acid.

Q5: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used in the production of textiles?

A5: 1-Butyl-3-methylimidazolium dibutyl phosphate has been explored as a component in the production of water-washable silk composite fibers. [] The research suggests that its inclusion contributes to the fiber's resistance to ultraviolet light, static electricity, and repeated washing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)

![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)

![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)